N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride is a chemical compound classified as a phenylethylamine derivative. It features an ethyl group attached to the nitrogen atom, a tetrahydrofuran ring (specifically oxolan-2-yl) connected to the carbon chain, and a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous environments. The molecular formula for this compound is CHClNO, and it possesses a molecular weight of approximately 250.79 g/mol.
Research indicates that N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been studied for its potential interactions with serotonin and dopamine receptors, suggesting implications for neurological functions. This compound may modulate signal transduction pathways by binding to these receptors, influencing various cellular responses.
The synthesis of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the following steps:
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several applications across various fields:
Studies on N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride have focused on its interactions with neurotransmitter receptors. Specifically, it has been shown to bind to serotonin and dopamine receptors, which are crucial for regulating mood and behavior. Such interactions may lead to alterations in neurotransmission and signal transduction pathways within cells, highlighting its potential role in pharmacological applications.
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride can be compared with several related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine | Methyl group instead of ethyl | Lower molecular weight and different receptor binding affinity |
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrobromide | Hydrobromide salt form | Different solubility properties compared to hydrochloride |
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;acetate | Acetate salt form | Distinct stability and solubility characteristics |
The uniqueness of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride lies in its specific combination of functional groups and the hydrochloride salt form, which enhances solubility and stability compared to its analogs.